2-Chloroacetimidamide

説明

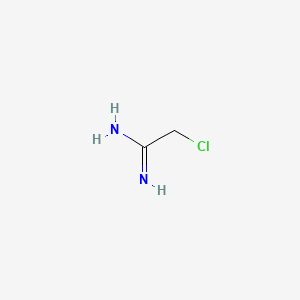

Structure

3D Structure

特性

IUPAC Name |

2-chloroethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClN2/c3-1-2(4)5/h1H2,(H3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAHGEUFOYIGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Amidines and Halogenated Organic Compounds

2-Chloroacetimidamide, systematically named 2-chloroethanimidamide, belongs to two important classes of organic compounds: amidines and halogenated organic compounds. Amidines are characterized by the R-C(=NH)NH2 functional group and are considered nitrogen analogues of carboxylic acids. thieme-connect.de They are generally strong organic bases. thieme-connect.de The presence of both an imine and an amine nitrogen atom within the same functional group imparts unique reactivity to these molecules. thieme-connect.de

As a halogenated organic compound, this compound features a chlorine atom attached to the carbon skeleton. The carbon-chlorine bond is a key reactive site, susceptible to nucleophilic substitution reactions. lookchem.comresearchgate.net This dual functionality—the reactive amidine group and the labile chlorine atom—is the foundation of its utility in synthetic chemistry.

Significance As a Versatile Synthetic Intermediate

The primary significance of 2-chloroacetimidamide lies in its role as a versatile synthetic intermediate. lookchem.com Its ability to participate in a variety of chemical transformations allows for the construction of diverse molecular architectures. The presence of multiple reactive sites enables it to act as a precursor in the synthesis of various organic compounds, including those with applications in the pharmaceutical and agrochemical industries. lookchem.com

One of the most prominent applications of this compound is in the synthesis of heterocyclic compounds. lookchem.com These cyclic structures, which contain atoms of at least two different elements in their rings, are ubiquitous in bioactive molecules and functional materials. orientjchem.orgopenmedicinalchemistryjournal.com For instance, this compound dihydrochloride (B599025) has been used in the synthesis of 2-(chloromethyl)pyrimidin-4-amine, a precursor for substituted bicyclic aza-heterocycles that are being investigated as sirtuin modulators. google.com

The reactivity of this compound allows it to be a key component in the construction of various ring systems. Its reaction with different nucleophiles can lead to the formation of a wide range of heterocyclic cores. researchgate.net

Overview of Academic Research Trajectories Pertaining to the Compound

Established Synthetic Pathways from Precursors

The most common and well-established method for synthesizing this compound is through the Pinner reaction. numberanalytics.comwikipedia.orgthieme-connect.de This reaction involves the acid-catalyzed alcoholysis of a nitrile. nih.govacs.org Specifically, 2-chloroacetonitrile serves as the primary precursor. google.comthieme-connect.deiiab.me

The classical Pinner reaction is a two-step process. thieme-connect.de First, 2-chloroacetonitrile reacts with an alcohol, typically methanol (B129727), in the presence of dry hydrogen chloride gas. thieme-connect.deiiab.me This step yields the corresponding imidate salt, in this case, methyl 2-chloroacetimidate hydrochloride, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org In the second step, this intermediate imidate salt is then reacted with ammonia (B1221849) in a dry alcohol to produce the final this compound salt. thieme-connect.de It is often recommended to remove the hydrogen chloride-saturated alcohol from the first step to prevent the formation of byproducts. thieme-connect.de

A variation of this pathway involves the direct conversion of 2-chloroacetonitrile to this compound dihydrochloride (B599025). In a documented example, 2-chloroacetonitrile was added to a solution of sodium in methanol. google.comgoogle.com Following this, ammonium (B1175870) chloride was added to the mixture, which upon removal of the solvent, yielded this compound dihydrochloride. google.comgoogle.com

Another established approach utilizes a base-catalyzed reaction of nitriles with alcohols to form imidates, which can then be converted to the corresponding amidine salt. lookchem.com This method has been shown to be effective for a variety of electronegatively substituted aliphatic nitriles, including those similar in structure to 2-chloroacetonitrile. lookchem.com

Advanced Synthetic Strategies and Methodological Innovations

More advanced synthetic strategies focus on improving efficiency, selectivity, and reaction conditions. These often involve the use of modern catalytic systems and unconventional reaction conditions to drive the synthesis. numberanalytics.com While specific advanced strategies for this compound are not extensively detailed in the provided results, general principles of advanced organic synthesis can be applied.

The use of alternative catalysts to traditional strong acids like HCl is another area of innovation. Lewis acids, for example, have been used in the synthesis of other amidines. thieme-connect.de In one instance, tin(IV) chloride (SnCl₄) was used to facilitate the reaction between an amine and chloroacetonitrile to form an N-substituted this compound. thieme-connect.dethieme-connect.de

Furthermore, advancements in reaction techniques, such as microwave-assisted synthesis, can significantly reduce reaction times and improve yields. numberanalytics.com While not explicitly documented for this compound in the search results, this technique is a common methodological innovation in modern organic synthesis.

Reaction Conditions and Optimization in Chemical Synthesis

The success of synthesizing this compound hinges on carefully controlled reaction conditions. Key parameters that are often optimized include temperature, solvent, and the nature and concentration of the catalyst.

In the Pinner reaction, maintaining anhydrous (dry) conditions is crucial for both the formation of the imidate salt and its subsequent reaction with ammonia. thieme-connect.dethieme-connect.de The presence of water can lead to the hydrolysis of the imidate to form an ester. wikipedia.org The reaction is typically carried out at low temperatures, often starting at 0°C, to control the exothermic nature of the reaction and to prevent the decomposition of the thermodynamically unstable imidate salt. wikipedia.orgthieme-connect.de

For the base-catalyzed synthesis of imidates, the choice of base and solvent is important. Sodium methoxide (B1231860) in methanol is a common system. lookchem.com The concentration of the catalyst and the reaction time are also critical factors that are optimized to maximize the conversion of the nitrile to the imidate. lookchem.com

In a specific patented synthesis of this compound dihydrochloride, the temperature was kept below 20°C during the addition of 2-chloroacetonitrile to a sodium methoxide solution. google.comgoogle.com The mixture was then stirred at room temperature for 2 hours before the addition of ammonium chloride. google.comgoogle.com

The following table summarizes a documented reaction for the synthesis of this compound dihydrochloride:

| Reagent | Amount | Role |

| 2-Chloroacetonitrile | 300.0 g (4.0 mol) | Starting Material |

| Sodium | 10.0 g (0.43 mol) | Catalyst |

| Methanol | 1000 mL | Solvent |

| Ammonium Chloride | 234.0 g (4.37 mol) | Reagent |

| Table 1: Reagents for the synthesis of this compound dihydrochloride. google.comgoogle.com |

Isolation and Purification Techniques for Research-Grade Material

After the synthesis is complete, the isolation and purification of this compound are essential to obtain a product of high purity, suitable for research purposes. The specific techniques employed depend on the physical state and stability of the product.

In many synthetic procedures, the initial product is a salt, such as the hydrochloride or dihydrochloride salt. google.comgoogle.comavantorsciences.com A common method for isolating these salts is by precipitation from the reaction mixture. For instance, in the Pinner reaction, the addition of a non-polar solvent like diethyl ether to the reaction mixture can induce the precipitation of the imidate hydrochloride salt. thieme-connect.de

Following precipitation, the solid product is collected by filtration and then dried, often under high vacuum, to remove any residual solvents. thieme-connect.de

For further purification, recrystallization is a standard technique. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of purer crystals. The choice of solvent is critical and is determined by the solubility characteristics of the compound.

Chromatographic techniques can also be employed for purification, particularly for removing impurities with similar solubility profiles. Column chromatography using a stationary phase like silica (B1680970) gel is a common method. thieme-connect.dethieme-connect.de The choice of the mobile phase (eluent) is optimized to achieve the best separation.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govchemrxiv.orgamazonaws.com

Nucleophilic Substitution Reactions at the α-Chloro Position

The chlorine atom in this compound is susceptible to displacement by various nucleophiles, a common reaction pathway for α-halo-substituted carbonyl and related compounds. universalclass.com This reactivity is attributed to the electron-withdrawing nature of the adjacent imidamide group, which polarizes the C-Cl bond and makes the α-carbon an electrophilic center. science-revision.co.uk

Nitrogen-containing nucleophiles, such as primary and secondary amines, readily react with this compound. savemyexams.com The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon, displacing the chloride ion in a nucleophilic substitution reaction. libretexts.org This reaction is a fundamental method for forming new carbon-nitrogen bonds. The general mechanism involves the nucleophilic attack of the amine on the α-carbon, leading to a tetrahedral intermediate which then collapses to form the substituted product and a chloride ion. libretexts.orgyoutube.com

For example, the reaction of this compound with primary amines can yield N-substituted glycinamidines. The basicity and steric hindrance of the amine nucleophile can influence the reaction rate. masterorganicchemistry.com While stronger bases are generally stronger nucleophiles, excessive basicity can lead to competing elimination reactions. masterorganicchemistry.com

| Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Primary Amine (e.g., R-NH₂) | N-substituted glycinamidine | Typically in a suitable solvent at room temperature or with gentle heating. | savemyexams.com |

| Secondary Amine (e.g., R₂NH) | N,N-disubstituted glycinamidine | Similar conditions to primary amines. | libretexts.org |

| Ammonia (NH₃) | Glycinamidine | Reaction with excess ammonia to minimize multiple substitutions. | savemyexams.com |

Oxygen-based nucleophiles, such as alcohols and carboxylates, can also participate in substitution reactions with this compound. nih.govwizeprep.com The reaction with alcohols (alcoholysis) in the presence of a base can lead to the formation of α-alkoxyacetimidamides. The reaction with carboxylic acid salts can yield α-acyloxyacetimidamides. These reactions are typically reversible and can be catalyzed by either acid or base. libretexts.org In an acidic medium, the imidamide nitrogen can be protonated, enhancing the electrophilicity of the α-carbon. libretexts.org

| Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Alcohol (R-OH) | α-Alkoxyacetimidamide | Base-catalyzed (e.g., NaOR) or acid-catalyzed. | wizeprep.com |

| Carboxylate (R-COO⁻) | α-Acyloxyacetimidamide | Reaction with a carboxylate salt. | nih.gov |

| Water (H₂O) | α-Hydroxyacetimidamide | Hydrolysis, can be acid or base-catalyzed. science-revision.co.uk | science-revision.co.uk |

Sulfur nucleophiles are known for their high nucleophilicity, often greater than their oxygen counterparts. msu.edu Thiolates (RS⁻), generated from thiols in the presence of a base, are excellent nucleophiles for Sₙ2 reactions and react efficiently with this compound to form α-thioacetimidamides. msu.edubeilstein-journals.org These reactions are generally fast and proceed under mild conditions. Other sulfur nucleophiles like bisulfide (HS⁻) and polysulfides (Sₙ²⁻) can also displace the chloride, leading to sulfur-containing products. nih.gov

| Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Thiolate (RS⁻) | α-Thioacetimidamide | Reaction of a thiol with a base, followed by addition of this compound. | msu.edubeilstein-journals.org |

| Bisulfide (HS⁻) | α-Mercaptoacetimidamide | Reaction with a source of bisulfide ions. | nih.gov |

| Thiocyanate (B1210189) (SCN⁻) | α-Thiocyanatoacetimidamide | Reaction with a thiocyanate salt. | nih.gov |

Reactivity with Oxygen-Centric Nucleophiles

Intramolecular Cyclization Processes Leading to Heterocyclic Systems

The bifunctional nature of this compound makes it a prime candidate for intramolecular cyclization reactions, which are powerful tools for the synthesis of various heterocyclic compounds. researchgate.netmdpi.com These reactions often proceed via an initial intermolecular nucleophilic substitution, followed by an intramolecular cyclization step.

For instance, reaction with a dinucleophile can lead to the formation of a heterocyclic ring. Depending on the nature of the nucleophile and the reaction conditions, various ring systems can be accessed. researchgate.net The formation of these rings can be influenced by factors such as the substitution pattern and the reaction conditions. researchgate.netbeilstein-journals.org For example, the reaction of N-aryl 2-chloroacetamides, which are structurally related to this compound, can lead to the formation of heterocycles like imidazoles and pyrroles. researchgate.net

Hydrolytic Stability and Mechanistic Investigation of Degradation Pathways

The hydrolytic stability of this compound is an important aspect of its chemical profile. Under aqueous conditions, particularly with acid or base catalysis, the compound can undergo hydrolysis. google.com The ester-like linkage in related compounds can be cleaved under these conditions. evitachem.com The degradation pathways can be complex and may involve initial hydrolysis of the chloro group to form an α-hydroxy intermediate, followed by further transformations. researchgate.netresearchgate.net The degradation of similar compounds, such as chloroacetanilide herbicides, has been studied, and the mechanism often involves nucleophilic attack by water or hydroxide (B78521) ions. nih.gov The degradation of related molecules can sometimes proceed through the formation of various intermediates before complete breakdown. mdpi.comrsc.orgmdpi.com

Other Characteristic Reaction Mechanisms and Pathways

Beyond the primary pathways described, this compound can potentially participate in other types of reactions. For instance, the imidamide functional group can undergo reactions characteristic of amidines. thieme-connect.dethieme-connect.de The presence of the α-chloro group also opens up possibilities for reactions involving metal catalysts. While specific examples for this compound are not extensively documented in the provided context, related α-halo amides have been shown to participate in copper-catalyzed cross-coupling reactions. nih.gov

Iv. Strategic Applications in Advanced Organic Synthesis

Utilization as a Key Building Block for Heterocyclic Compound Synthesis

The inherent reactivity of 2-Chloroacetimidamide, particularly the electrophilic carbon attached to the chlorine atom and the nucleophilic nitrogen atoms of the imidamide group, allows it to participate in a variety of cyclization reactions. These reactions lead to the formation of stable heterocyclic ring systems, which are prevalent in a vast array of biologically active compounds and functional materials.

While the synthesis of imidazole (B134444) and imidazoline (B1206853) derivatives often involves the reaction of 1,2-dicarbonyl compounds with aldehydes and ammonia (B1221849) (Debus-Radziszewski synthesis) or the cyclization of N-acylated diamines, the direct application of this compound for the synthesis of these specific five-membered heterocycles is not extensively documented in the scientific literature. wikipedia.orgscispace.comorganic-chemistry.orgnih.gov General methods for imidazoline synthesis often involve the condensation of aldehydes with ethylenediamine (B42938) under various oxidizing conditions or the cyclization of fatty acids with diamines at high temperatures. google.comchemicalbook.comgoogle.com

The synthesis of pyrrole (B145914) and its derivatives is a cornerstone of heterocyclic chemistry, with well-established methods such as the Paal-Knorr, Hantzsch, and Knorr syntheses. wikipedia.orgnih.govjuniperpublishers.com These methods typically involve the condensation of 1,4-dicarbonyl compounds with amines or the reaction of α-haloketones with β-ketoesters and an ammonia source. wikipedia.org More contemporary methods include metal-catalyzed cyclizations and multicomponent reactions. nih.govorganic-chemistry.orgrsc.org However, based on a comprehensive review of the available literature, the specific use of this compound as a primary building block for the direct synthesis of pyrrole derivatives is not a commonly reported synthetic route.

The Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide, is a classic and widely used method for the preparation of thiazole rings. chemhelpasap.comchemicalbook.com While this compound possesses a reactive chloro-group similar to α-haloketones, its direct application in the Hantzsch synthesis to yield thiazole derivatives is not prominently featured in the scientific literature. Similarly, the synthesis of thiazolidinones often involves the reaction of a Schiff base with a mercaptoacetic acid or the condensation of thiourea (B124793) with chloroacetic acid. hilarispublisher.comjuniperpublishers.comresearchgate.netgoogle.comekb.eg Although these reactions utilize reagents with structural similarities to this compound, its specific role as a key precursor in the formation of thiazole or thiazolidine (B150603) rings is not well-documented.

The term 'azole' encompasses a broad class of five-membered heterocyclic compounds containing at least one nitrogen atom. This includes imidazoles, thiazoles, and triazoles, among others. juniperpublishers.comrsc.org The synthesis of these compounds is highly varied and depends on the specific ring system desired. While some azole derivatives have been synthesized using chloro-substituted precursors, the specific and direct utilization of this compound for the general synthesis of various azole and azoline derivatives is not extensively reported in the surveyed scientific literature. researchgate.netmdpi.com

The construction of strained four-membered rings like azetidines and β-lactams often relies on [2+2] cycloaddition reactions, such as the Staudinger synthesis for β-lactams, or various cyclization strategies. magtech.com.cnresearchgate.netnih.govspringernature.comresearchgate.net The direct involvement of this compound in these specific cycloaddition pathways is not a widely reported synthetic strategy.

In contrast, the utility of this compound hydrochloride in the synthesis of six-membered pyrimidine (B1678525) rings has been documented. patentorder.commdpi.com Pyrimidines are a critical class of heterocycles found in nucleic acids and numerous pharmaceuticals. wikipedia.org A key synthetic approach is the Biginelli reaction, a one-pot multicomponent condensation. nih.govmdpi.comwikipedia.orgijcrt.org

A notable application involves the reaction of this compound hydrochloride with sodium methoxide (B1231860), which likely forms a reactive intermediate that can then be incorporated into a pyrimidine synthesis pathway. patentorder.comorganic-chemistry.org For instance, it has been used in the preparation of precursors for complex substituted pyrimidines. organic-chemistry.org The general principle of pyrimidine synthesis often involves the condensation of a compound containing an N-C-N fragment (like an amidine) with a three-carbon unit (like a β-dicarbonyl compound). wikipedia.org this compound serves as the N-C-N component in such syntheses.

| Reactants | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| This compound hydrochloride, Sodium methoxide | Reaction in a suitable solvent to form an intermediate for further pyrimidine synthesis. | Substituted Pyrimidine Precursor | patentorder.comorganic-chemistry.org |

| N′-chloroacetimidamide | Solution-phase reaction. | Intermediate for further synthesis. | mdpi.com |

The synthesis of polycyclic and fused heterocyclic systems often involves intramolecular cyclization reactions or multi-step sequences that build upon a pre-existing heterocyclic core. mdpi.comnih.govresearchgate.netbeilstein-journals.orgbeilstein-journals.org While derivatives of this compound could theoretically be designed to undergo such intramolecular reactions, for example, by attaching a suitable aromatic or heteroaromatic group, the current body of scientific literature does not provide extensive examples of its direct application in the construction of diverse polycyclic and fused heterocyclic ring systems. The synthesis of such complex molecules typically employs more established and versatile methods.

Construction of Four-Membered and Six-Membered Heterocycles (e.g., Azetidines, β-Lactams, Pyrimidines)

Application in the Design and Construction of Medicinal Chemistry Scaffolds

The chloroacetimidamide functional group is a reactive chemical entity that serves as a valuable building block in the synthesis of complex molecular architectures for medicinal chemistry. Its utility lies in its ability to act as a "warhead" that can be incorporated into larger, more elaborate scaffolds designed to interact with specific biological targets.

Scaffold engineering in medicinal chemistry involves the systematic design and synthesis of core molecular structures that can be readily modified to optimize pharmacological properties. The this compound moiety has been effectively used as a key component in such strategies, particularly in the development of enzyme inhibitors.

A primary example of this strategy is the creation of Cl-amidine , a well-established, irreversible inhibitor of Peptidyl Arginine Deiminase (PAD) enzymes. Current time information in Bangalore, IN.uobaghdad.edu.iq In this molecule, the chloroacetimidamide group is attached to a benzoyl-L-arginine amide scaffold, which mimics the natural substrate of the PAD enzymes. Current time information in Bangalore, IN.uobaghdad.edu.iq This represents a foundational scaffold engineering approach where a reactive chemical group is fused with a substrate-like molecule to achieve targeted activity.

Further structural modifications have been applied to this initial scaffold to enhance its properties. For instance, BB-Cl-amidine was developed by augmenting the Cl-amidine structure. Current time information in Bangalore, IN. This second-generation inhibitor features a biphenyl (B1667301) group at its N-terminus, a modification designed to improve interactions with the target enzyme. Current time information in Bangalore, IN. Such alterations exemplify a key strategy in medicinal chemistry: the iterative modification of a lead scaffold to improve potency, selectivity, and pharmacokinetic profiles.

Derivatives of this compound have proven to be effective modulators of biological targets, most notably as inhibitors of the Peptidyl Arginine Deiminase 4 (PAD4) enzyme. PAD4 is implicated in various diseases, including rheumatoid arthritis and some cancers, making it a significant therapeutic target. uobaghdad.edu.iqbohrium.com The chloroacetimidamide moiety functions as a covalent warhead, irreversibly inactivating the enzyme by binding to a key cysteine residue (Cys645) in its active site. uobaghdad.edu.iq

Cl-amidine is a benchmark first-generation, irreversible pan-PAD inhibitor that incorporates the this compound warhead. Current time information in Bangalore, IN.uobaghdad.edu.iq Its development was a critical step in validating PAD enzymes as druggable targets. Building on this, other derivatives have been created to explore the structure-activity relationship and improve selectivity. For example, F-amidine, an analogue of Cl-amidine where fluorine replaces chlorine, was also developed as a pan-PAD inhibitor. uobaghdad.edu.iq The strategic value of the haloacetamidine group is further demonstrated in peptide-based inhibitors like TDFA, which contains a C-terminal ornithine conjugated with F-acetamidine and shows high selectivity for PAD4 over other PAD isoforms. uobaghdad.edu.iq

The table below summarizes key derivatives and related compounds used in the study of PAD4 inhibition.

| Compound Name | Derivative Type / Scaffold | Mechanism of Action | Key Characteristics |

| Cl-amidine | Chloroacetimidamide on a benzoyl-L-arginine amide scaffold | Irreversible pan-PAD inhibitor; covalent modification of Cys645 Current time information in Bangalore, IN.uobaghdad.edu.iq | A benchmark PAD inhibitor used widely in research. Current time information in Bangalore, IN. |

| BB-Cl-amidine | Cl-amidine scaffold with an added N-terminal biphenyl group | Irreversible pan-PAD inhibitor, with a preference for PAD2 and PAD4 Current time information in Bangalore, IN.eurjchem.com | A second-generation inhibitor with modified scaffold. eurjchem.com |

| F-amidine | Fluoroacetamidine on a benzoyl-L-arginine amide scaffold | Irreversible pan-PAD inhibitor uobaghdad.edu.iq | A halogen-modified analogue of Cl-amidine. uobaghdad.edu.iq |

| TDFA | Metapeptide with C-terminal ornithine and F-acetamidine | Selective irreversible inhibitor of PAD4 uobaghdad.edu.iq | Demonstrates high potency and selectivity for PAD4. uobaghdad.edu.iq |

| GSK199 | Non-amidine based scaffold | Reversible, selective PAD4 inhibitor bohrium.comeurjchem.com | Binds preferentially to the calcium-free form of the enzyme. uobaghdad.edu.iq |

Scaffold Engineering and Structural Modification Strategies

Potential Contributions to Agrochemical and Material Science Research (through derived compounds)

While direct, large-scale applications of this compound in agrochemicals and material science are not widely documented, its structural motif, the chloroacetamide group, is present in compounds with significant utility in these fields. This suggests a strong potential for this compound derivatives to contribute to the development of new technologies.

In agrochemical research, chloroacetamide-based compounds are known to possess potent biological activity. Chloroacetamides are used globally as herbicides for controlling weeds in major crops. ufrgs.br Furthermore, studies have demonstrated that derivatives such as N-substituted chloroacetamides exhibit significant antifungal and antibacterial properties. eurjchem.comufrgs.br For example, the derivative N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) has been shown to have fungicidal action against pathogenic Fusarium strains, causing notable damage to fungal hyphae. ufrgs.br This indicates that novel derivatives synthesized from this compound could serve as lead compounds for the development of new, effective fungicides or bactericides. eurjchem.comufrgs.br

In the realm of material science, the reactive nature of the chloroacetamide structure lends itself to the synthesis of functional polymers. One study demonstrated that poly(4-vinyl pyridine) can be chemically modified (quaternized) using 2-chloroacetamide. The resulting functionalized polymer showed a high selectivity for extracting mercury ions from aqueous solutions, highlighting a potential application in environmental remediation. itu.edu.tr In a related application, molecularly imprinted polymers (MIPs) have been developed for the specific purpose of selectively extracting chloroacetamide herbicides from environmental water samples. bohrium.comresearchgate.net These specialized polymers are synthesized to have recognition cavities that specifically bind to the chloroacetamide structure. This demonstrates the utility of the chloroacetamide motif in creating advanced materials for sample preparation, environmental monitoring, and purification. bohrium.com

V. Computational and Theoretical Investigations of 2 Chloroacetimidamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

The reactivity profile of 2-chloroacetimidamide can be predicted from these electronic properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Furthermore, the electrostatic potential map would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it would interact with other reagents. While general principles of reactivity can be inferred from its structure, precise quantitative data from quantum chemical calculations are not available.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. nih.gov It offers a balance between accuracy and computational cost, making it ideal for studying reaction mechanisms. For this compound, DFT could be used to model its reactions, such as hydrolysis or nucleophilic substitution.

A typical DFT study involves:

Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states are optimized.

Calculating Energies: The relative energies of these stationary points are calculated to create a potential energy surface for the reaction.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate. rsc.org Its structure provides insight into the bond-making and bond-breaking processes. Frequency calculations are performed to confirm a true transition state, which is characterized by a single imaginary frequency.

Although DFT has been extensively used to study reaction mechanisms for a vast array of organic compounds, including other amides and imidoyl chlorides, specific studies detailing the reaction pathways and transition states for this compound have not been found. researchgate.netnih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

The three-dimensional structure and dynamics of a molecule are crucial to its function and reactivity. Conformational analysis of this compound would involve identifying all stable rotational isomers (conformers) and their relative energies. This is often performed using DFT or other quantum mechanical methods. researchgate.net

Molecular Dynamics (MD) simulations would provide a time-resolved view of the molecule's behavior. In an MD simulation, the movements of atoms are calculated over time by solving Newton's equations of motion. This can reveal:

Conformational flexibility and the rates of interconversion between different conformers.

Interactions with solvent molecules.

The dynamic behavior of derivatives, such as the arylsulfonyloxy acetimidamides, which have been studied using MD to understand their interactions with biological targets. uiuc.edu

Despite the application of these techniques to related compounds, no specific conformational analyses or MD simulations for this compound are available in the searched literature.

Prediction of Spectroscopic Properties and Reaction Selectivity

Computational methods are also employed to predict spectroscopic data, which can aid in the experimental characterization of a compound. For this compound, theoretical predictions could include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can help assign experimental IR peaks to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts (¹H and ¹³C) can assist in structure elucidation.

Furthermore, computational models can predict reaction selectivity, such as regioselectivity or stereoselectivity, by comparing the activation energies of different possible reaction pathways. The pathway with the lowest activation barrier is typically the favored one. While DFT has been used to predict selectivity in reactions involving similar functional groups, no such predictions have been published for this compound.

Vi. Challenges and Future Research Directions

Addressing Synthetic Challenges and Enhancing Reaction Efficiency

The synthesis of 2-chloroacetimidamide, while achievable, is not without its challenges. A common route to acetimidamides is through the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate, followed by reaction with ammonia (B1221849). However, this method can require harsh conditions and the use of anhydrous reagents, which can be challenging to handle on a large scale. The direct addition of ammonia to nitriles is another potential route, but this is generally only efficient for nitriles that are activated by electron-withdrawing groups. thieme-connect.de

A documented synthesis of an N-substituted this compound derivative, N-(Benzisothiazol-3-yl)-2-chloroacetimidamide, involves the reaction of benzisothiazol-3-amine with an excess of chloroacetonitrile (B46850) in the presence of anhydrous tin(IV) chloride at elevated temperatures (140 °C). thieme-connect.de While effective on a laboratory scale, the use of a stoichiometric amount of a Lewis acid and high temperatures can limit the reaction's efficiency and scalability.

A significant challenge in synthesizing this compound hydrochloride from chloroacetonitrile is achieving high purity and yield under industrially viable conditions. One patented method describes the synthesis of 2-chloroethylamine (B1212225) hydrochloride from ethanolamine (B43304) and hydrogen chloride under pressure, highlighting the need for specialized equipment and the operational difficulties associated with such processes. libretexts.org While a different compound, the underlying principles of handling chlorinated starting materials and acidic conditions are relevant. The dehydration of chloroacetamide using phosphorus pentoxide is a known method for producing chloroacetonitrile, a direct precursor to this compound. orgsyn.orgchemicalbook.com This reaction itself requires careful control to achieve good yields.

| Precursor | Reagent(s) | Conditions | Product | Yield (%) | Reference |

| Chloroacetamide | Phosphorus pentoxide, trimethylbenzene | Reflux, 1 hour | Chloroacetonitrile | 80-87 (crude) | orgsyn.orgchemicalbook.com |

| Benzisothiazol-3-amine, Chloroacetonitrile | Anhydrous SnCl4 | 140 °C, 20 min | N-(Benzisothiazol-3-yl)-2-chloroacetimidamide | Not specified | thieme-connect.de |

Table 1: Examples of Synthetic Reactions Related to this compound and its Precursors

Future work should aim to develop more convergent and atom-economical synthetic strategies. libretexts.org This could involve investigating one-pot procedures that combine the formation of the imidamide functionality with subsequent reactions, thus reducing the number of isolation and purification steps.

Exploration of Novel Catalytic Transformations Involving this compound

The bifunctional nature of this compound, possessing both a reactive chloro group and an amidine moiety, makes it a prime candidate for novel catalytic transformations. The amidine group can act as a nucleophile or a directing group in various reactions, while the chloro group provides a handle for substitution or cross-coupling reactions.

Recent advances in catalysis have shown that amidines can participate in a variety of transition-metal-catalyzed reactions. For instance, copper-catalyzed cascade reactions of amidines with o-haloacetanilide derivatives have been used to synthesize benzimidazoles. nih.gov Similarly, chitosan-supported copper(I) iodide has been employed as a catalyst for the synthesis of quinazolinones from 2-halobenzoic acids and amidines. beilstein-journals.orgbeilstein-archives.org These examples suggest that this compound could be a valuable building block in the catalytic synthesis of a wide range of nitrogen-containing heterocycles.

A particularly interesting area for future research is the exploration of catalytic reactions that exploit both functional groups of this compound simultaneously or sequentially. For example, a catalytic system could be designed to first facilitate a substitution at the chloro-position, followed by an intramolecular cyclization involving the amidine group to construct complex heterocyclic scaffolds.

Furthermore, the reaction of this compound with cysteine residues has been reported, where it acts as an electrophilic arginine mimetic. rsc.org This reactivity opens up possibilities for its use in bioconjugation and the development of chemical probes for studying biological systems. Investigating the catalytic conditions for this reaction could lead to more selective and efficient labeling of proteins.

Future research in this area should focus on:

Screening different transition metal catalysts (e.g., palladium, copper, rhodium) for novel transformations of this compound.

Developing catalytic systems that allow for the selective functionalization of either the chloro or the amidine group.

Exploring tandem or cascade reactions that utilize both functional groups to build molecular complexity in a single step.

Investigating the catalytic applications of this compound in the synthesis of biologically active molecules and materials.

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly important in modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. rsc.org The development of sustainable synthetic methods for this compound and its derivatives is a crucial area for future research.

Current synthetic methods for amidines often rely on traditional organic solvents, some of which are toxic and environmentally harmful. A key aspect of greening the synthesis of this compound would be the replacement of these solvents with more sustainable alternatives. Recent studies have shown the successful use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) for the synthesis of amidines. rsc.org Water, polyethylene (B3416737) glycol (PEG), and bio-based solvents like eucalyptol (B1671775) have also been explored for the synthesis of nitrogen-containing heterocycles. mdpi.com

Another important green chemistry approach is the use of catalysis to replace stoichiometric reagents. mdpi.com The development of highly efficient and recyclable catalysts for the synthesis of this compound would significantly improve the sustainability of the process. For instance, enzymatic methods, such as the use of lipases for amide bond formation, offer a green and highly selective alternative to traditional chemical methods. nih.govnih.gov While directly applicable to amides, the principles could inspire research into enzymatic routes for amidine synthesis.

Catalyst-free approaches are also gaining traction. nih.gov For the synthesis of amidines, methods that proceed under catalyst-free conditions, potentially activated by microwave irradiation or ultrasound, would be highly desirable from a green chemistry perspective. thieme-connect.de

| Green Chemistry Principle | Application to this compound Synthesis |

| Use of Renewable Feedstocks | Exploration of bio-derived starting materials. |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. |

| Designing Safer Chemicals | Modifying the structure of this compound to reduce potential toxicity while maintaining its synthetic utility. |

| Safer Solvents and Auxiliaries | Utilizing water, PEG, 2-MeTHF, CPME, or bio-based solvents. rsc.orgmdpi.com |

| Design for Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. thieme-connect.de |

| Use of Catalysis | Developing highly efficient and recyclable catalysts to replace stoichiometric reagents. mdpi.com |

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

Future research efforts should be directed towards a holistic green chemistry assessment of the entire synthetic process for this compound, from the choice of starting materials to the final purification steps.

Future Prospects for Scaffold Diversification and Targeted Molecular Design

The unique bifunctional nature of this compound makes it an attractive building block for scaffold diversification in drug discovery and materials science. enamine.net The ability to introduce two different points of diversity—one through the chloro group and another through the amidine functionality—allows for the creation of a wide array of molecular architectures from a single starting material.

In drug discovery, the generation of diverse molecular scaffolds is crucial for exploring new chemical space and identifying novel drug candidates. nih.govnih.govmdpi.comnih.govnih.gov this compound can be used to synthesize a variety of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. mdpi.comopenmedicinalchemistryjournal.comrsc.orgnih.gov For example, it could be used as a key intermediate in the synthesis of substituted imidazoles, pyrimidines, or triazines, which are known to exhibit a broad range of pharmacological activities. mdpi.com

The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a novel scaffold while retaining key pharmacophoric features, is a powerful strategy in medicinal chemistry. This compound could serve as a versatile tool for generating novel scaffolds for this purpose.

Furthermore, the field of targeted molecular design is increasingly relying on computational methods to predict the binding of small molecules to biological targets. plos.orgmdpi.com The structural information of this compound can be used in silico to design novel inhibitors or probes for specific enzymes or receptors. The reaction of this compound with cysteine residues, for instance, could be modeled to design more potent and selective covalent inhibitors. rsc.orgnih.gov

The future prospects for this compound in this area are bright and include:

The systematic exploration of its use in the synthesis of diverse libraries of heterocyclic compounds for high-throughput screening.

Its application in fragment-based drug discovery, where the this compound core could be elaborated to generate potent drug candidates.

The use of computational tools to guide the design of novel molecules based on the this compound scaffold for specific biological targets.

The development of novel materials with interesting electronic or photophysical properties by incorporating the this compound unit into larger polymeric or supramolecular structures.

The continued investigation into the chemistry and applications of this compound holds significant promise for advancing various fields, from synthetic methodology to the discovery of new therapeutic agents and functional materials. The challenges associated with its synthesis and the vast potential for its application in novel chemical transformations and molecular design will undoubtedly fuel further research in the years to come. frontiersin.orgmdpi.comarxiv.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Chloroacetimidamide, and how can researchers ensure reproducibility?

- Methodological Answer : The synthesis typically involves reacting 2-chloroacetyl chloride with ammonia derivatives under controlled conditions. For reproducibility, document:

- Reaction stoichiometry : Precise molar ratios of reagents (e.g., 1:1.2 for chloroacetyl chloride to amine).

- Temperature control : Maintain 0–5°C during exothermic steps to prevent side reactions.

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) for purity ≥95%.

- Characterization : Include melting point, NMR (¹H/¹³C), and IR spectra for structural confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for singlet peaks at δ 3.8–4.2 ppm (CH₂Cl group) and δ 6.5–8.0 ppm (imidate NH, if present).

- ¹³C NMR : Confirm carbonyl (C=O) signals at 165–170 ppm and chlorinated carbons at 40–45 ppm.

- IR Spectroscopy : Strong absorption bands at 1680–1720 cm⁻¹ (C=O stretch) and 750–800 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with theoretical molecular weights .

- Key Reference : highlights the necessity of multi-technique characterization to validate compound identity and purity.

Q. What safety protocols and handling considerations are critical when working with this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved halogenated solvent protocols.

- First Aid : Immediate flushing with water for skin/eye contact and medical consultation for ingestion .

- Key Reference : provides standardized safety measures for handling chlorinated acetamides.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis across different studies?

- Methodological Answer :

- Variable Analysis : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., triethylamine), and reaction time.

- Purity Assessment : Verify starting material purity via GC-MS and monitor reaction progress with TLC.

- Statistical Validation : Use ANOVA to evaluate yield differences across ≥3 independent trials.

- Controlled Replication : Reproduce methods from conflicting studies while maintaining identical conditions (e.g., humidity, glassware type) .

- Key Reference : (A.15) emphasizes systematic evaluation of alternative methodologies to identify critical yield-limiting factors.

Q. What mechanistic insights exist regarding the nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Kinetic Studies : Perform pseudo-first-order experiments to determine rate constants (k) under varying pH and temperature.

- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation in hydrolysis products.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to map transition states and activation energies.

- Stereochemical Analysis : Monitor retention/inversion of configuration via chiral HPLC or polarimetry .

Q. What strategies optimize the reaction conditions for this compound-mediated amidation processes?

- Methodological Answer :

- Solvent Screening : Test aprotic solvents (e.g., DCM, acetonitrile) to stabilize reactive intermediates.

- Catalyst Selection : Evaluate bases like DBU or DMAP for enhanced nucleophilicity.

- Microwave Assistance : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields ≥85%.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient species and adjust conditions dynamically .

Q. How should researchers address contradictory bioactivity data for this compound derivatives in pharmacological studies?

- Methodological Answer :

- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and use positive/negative controls (e.g., cisplatin for cytotoxicity).

- Dose-Response Curves : Calculate IC₅₀ values with ≥8 data points and nonlinear regression (e.g., GraphPad Prism).

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.

- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .

- Key Reference : emphasizes reproducibility in pharmacological testing through detailed experimental protocols.

Data Contradiction & Validation

Q. What analytical approaches validate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC.

- Mass Balance Studies : Quantify parent compound and degradants (e.g., hydrolysis products) to ensure ≥95% recovery.

- Light Exposure Tests : Use ICH Q1B guidelines to assess photostability under UV/visible light.

- Statistical Reporting : Provide 95% confidence intervals for degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。